molecular formula C29H26N4O2S B2423224 2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1189871-96-2

2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2423224
CAS RN: 1189871-96-2
M. Wt: 494.61
InChI Key: ACBIYABAZPIYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The IR spectrum shows peaks at 3134 (CH, arene), 2970 (CH, CH 2), 1728 (C=O), 1611, and 1468 (C=C) cm−1 . The 1H-NMR spectrum (500MHz, DMSO-d6, ppm) shows peaks at δ 8.23 (1H, s, H-6’), 7.63 (1H, t, J= 7.75 Hz, H-4), 7.57 (1H, d, J = 7.50 Hz, H-7), 7.38–7.32 (3H, m, H-4”, H-5”, H-6”), 7.27 (2H, d, J = 8.00 Hz, H-3”, H-7”), 7.16–7.12 (2H, m, H-5, H-6), 5.57 (2H, s, H-1”a, H-1”b), and 4.97 (2H, s, H-1’a, H-1’b) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its NMR data . The 13C NMR spectrum (125MHz, DMSO-d6, ppm) shows peaks at δ 183.51, 158.30, 150.62, 138.48, 136.35, 129.22, 128.63, 128.38, 124.91, 124.28, 123.82, 118.12, 111.62, 53.37, and 35.59 .


Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 173–174°C . It has a molecular weight of 494.61.

Scientific Research Applications

Synthesis and structures of substituted 5,6-dihydro-spiro(benz[4,5]imidazo[1,2-c]quinazoline-6,3′-indolin)-2′-ones

  • The compound was synthesized through reactions of 2-(2-aminophenyl)benzimidazole with substituted isatins, yielding corresponding spirocyclic structures. The structure of the reaction products was confirmed through NMR spectroscopy and X-ray diffraction analysis (Morozov et al., 2004).

Green Chemistry and Eco-friendly Synthesis

Green Synthesis, Molecular Docking Studies, and Anticancer Effects

  • The compound was synthesized using eco-friendly and green conditions, including PEG-600 as a green solvent. This synthesis was part of a study exploring anticancer activities through docking studies, showing potential for chemotherapeutic development (Laxminarayana et al., 2021).

An efficient green synthesis of 5H-spiro[benzo[4,5]imidazo[1,2-c]quinazoline-6,3′-indolin]-2′-ones catalyzed by iodine in ionic liquids

  • This study reports a green synthesis of the compound, employing iodine in an ionic liquid to yield high yields, highlighting an eco-friendly approach to synthesis (Zhang et al., 2017).

Anticancer Activity and Binding Studies

Synthesis, Crystal Structure, and Antitumor Activity

  • This research synthesized a derivative of 2-(2’-aminophenyl)benzimidazole, investigating its structure through elemental analysis and X-ray single crystal diffraction. The compound demonstrated antitumor activities against human hepatoma SMMC-7721 cells and human colon carcinoma WiDr cells (Tai et al., 2019).

Synthesis, structure elucidation, and surface analysis of a new single crystal N-((2-(benzo [4,5]imidazo [1,2-c]quinazolin-6-yl)phenyl)carbamothioyl)heptanamide

  • The compound was synthesized and characterized for structural elucidation. Molecular docking and UV–visible spectroscopic findings suggested anticancer potential, with further viscosity measurements verifying a mixed binding mode for DNA interaction (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources.

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved sources .

properties

IUPAC Name

2-benzyl-5-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-2-25(28(35)32-17-16-20-12-6-9-15-24(20)32)36-29-31-22-14-8-7-13-21(22)26-30-23(27(34)33(26)29)18-19-10-4-3-5-11-19/h3-15,23,25H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBIYABAZPIYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.